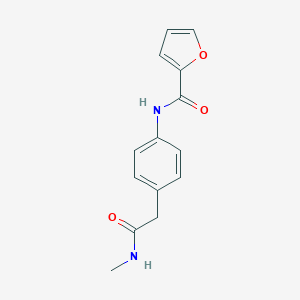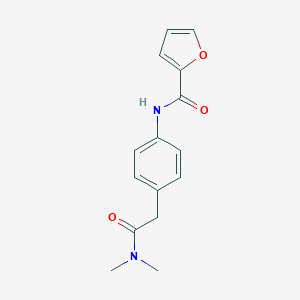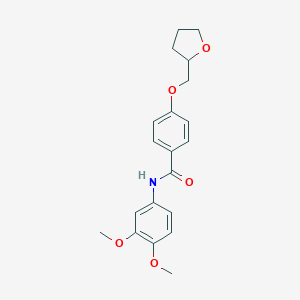
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide” is a chemical compound . It is a resveratrol analogue, which has been studied for its potential chemoprophylactic properties against various cancers, including colorectal cancer .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “N-(4-bromophenyl)furan-2-carboxamide” was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .Applications De Recherche Scientifique
PET Imaging of Microglia
The compound [11C]CPPC, which is similar in structure to N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide, has been identified as a PET radiotracer specific for CSF1R, a microglia-specific marker. This allows for the noninvasive imaging of reactive microglia and their contribution to neuroinflammation in vivo, which is crucial for understanding a variety of neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease. The ability to specifically measure microglial activity noninvasively represents a significant advancement in the study of neuroinflammation (Horti et al., 2019).
Antimicrobial Activity
Furan-3-carboxamides, structurally related to this compound, have demonstrated significant in vitro antimicrobial activity against a range of microorganisms, including yeast, filamentous fungi, bacteria, and alga. This indicates potential applications in developing new antimicrobial agents (Zanatta et al., 2007).
Synthesis and Properties of Furan-2-carboxamides
Research on the synthesis and properties of furan-2-carboxamides, including those structurally similar to this compound, provides insights into their potential applications in medicinal chemistry and drug design. These compounds have been subjected to various chemical reactions to explore their reactivity and potential as building blocks for more complex molecules (El’chaninov & Aleksandrov, 2017).
Antiprotozoal Agents
Compounds structurally related to this compound have been evaluated as antiprotozoal agents, demonstrating strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This research highlights the potential of these compounds in treating diseases such as malaria (Ismail et al., 2004).
Dual Channel Detection of Ions
A phenoxazine-based fluorescence chemosensor, structurally related to this compound, has been developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor's ability to detect these ions with high sensitivity and selectivity, coupled with its application in bio-imaging in live cells and zebrafish, showcases its potential in environmental monitoring and biological research (Ravichandiran et al., 2020).
Orientations Futures
The future directions for the study of “N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide” could include further investigation into its potential chemoprophylactic properties against various cancers, as suggested by studies on similar compounds . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.
Mécanisme D'action
Target of Action
The primary targets of N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide are the p53 and p21 proteins . These proteins play a crucial role in cell cycle regulation, particularly in the G2/M phase .
Mode of Action
This compound interacts with its targets by inducing G2/M cell cycle arrest . This is achieved through the activation of p53 and p21 proteins . The compound also triggers several apoptotic events, including the activation of the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP .
Biochemical Pathways
The compound affects the extrinsic “death-receptor-mediated” and the intrinsic “mitochondrial-mediated” pathways . These pathways regulate caspase-dependent apoptosis, a physiological mechanism for non-inflammatory, programmed cell death .
Pharmacokinetics
The compound’s effect on hct116 colorectal cancer cells was observed up to 72 hours post-treatment , suggesting it may have a prolonged presence in the system.
Result of Action
The compound’s action results in apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 . This leads to a potent suppressive effect on HCT116 colorectal cancer cells .
Action Environment
, suggesting that the cellular environment plays a role in its action.
Analyse Biochimique
Biochemical Properties
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with caspases, a family of protease enzymes involved in apoptosis . The compound induces apoptosis by activating the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP . These interactions highlight the compound’s potential as an anti-tumor agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In colorectal cancer cells, it induces G2/M cell cycle arrest through the activation of p53 and p21 . This compound also causes cytotoxicity in cancer cells by triggering several apoptotic events, including the activation of the Fas death receptor and caspases . These effects suggest that the compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the Fas death receptor, leading to the activation of downstream signaling pathways that result in apoptosis . It also upregulates the expression of p53 and p21, which are crucial for cell cycle regulation . These interactions demonstrate how the compound exerts its effects at the molecular level, including enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable and effective in inducing apoptosis in cancer cells for up to 72 hours post-treatment
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound undergoes metabolic transformations, including hydrolysis, hydroxylation, and conjugation reactions . These metabolic processes are essential for its biotransformation and elimination from the body. Understanding the metabolic pathways of this compound can provide insights into its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions influence its localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that impact its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. These localization patterns are essential for its interaction with target biomolecules and the subsequent biological effects.
Propriétés
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-15-13(17)9-10-4-6-11(7-5-10)16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWMJLWQWLBCDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349720.png)
![2-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349740.png)
![N-cyclohexyl-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B349748.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide](/img/structure/B349783.png)
![2-methyl-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B349784.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide](/img/structure/B349786.png)

![4-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349803.png)
![4-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349804.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide](/img/structure/B349833.png)
![4-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349857.png)
![3-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349859.png)

![2-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349902.png)